molecular formula C16H14ClNO4S3 B11469589 Dimethyl 2-{1-chloro-2-[(3-methylphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-{1-chloro-2-[(3-methylphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11469589
M. Wt: 415.9 g/mol
InChI Key: QQJKVPSPDFALRW-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-{CHLORO[(3-METHYLPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dithiole ring, a chlorinated phenyl group, and carbamothioyl functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-{CHLORO[(3-METHYLPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylphenyl isothiocyanate with a suitable dithiole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-{CHLORO[(3-METHYLPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

4,5-DIMETHYL 2-{CHLORO[(3-METHYLPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{CHLORO[(3-METHYLPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the dithiole ring may participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chlorinated phenyl group but lacks the dithiole and carbamothioyl functionalities.

  • **2-Chloromethyl-4-meth

Properties

Molecular Formula

C16H14ClNO4S3

Molecular Weight

415.9 g/mol

IUPAC Name

dimethyl 2-[1-chloro-2-(3-methylanilino)-2-sulfanylideneethylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C16H14ClNO4S3/c1-8-5-4-6-9(7-8)18-13(23)10(17)16-24-11(14(19)21-2)12(25-16)15(20)22-3/h4-7H,1-3H3,(H,18,23)

InChI Key

QQJKVPSPDFALRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

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